molecular formula C25H28N2O7 B11621725 Diisopropyl 2,6-dimethyl-4-(5-(3-nitrophenyl)furan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate CAS No. 111399-97-4

Diisopropyl 2,6-dimethyl-4-(5-(3-nitrophenyl)furan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11621725
CAS No.: 111399-97-4
M. Wt: 468.5 g/mol
InChI Key: JFMAJLPKTWNAFC-UHFFFAOYSA-N
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Description

Diisopropyl 2,6-dimethyl-4-(5-(3-nitrophenyl)furan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound that belongs to the class of dihydropyridines This compound is characterized by its unique structure, which includes a furan ring substituted with a nitrophenyl group and a dihydropyridine core The presence of ester groups at the 3 and 5 positions of the dihydropyridine ring further adds to its complexity

Preparation Methods

The synthesis of diisopropyl 2,6-dimethyl-4-(5-(3-nitrophenyl)furan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and reduce costs. This can include the use of continuous flow reactors and alternative solvents to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Diisopropyl 2,6-dimethyl-4-(5-(3-nitrophenyl)furan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the dihydropyridine core will yield a pyridine derivative, while reduction of the nitro group will yield an amino derivative.

Scientific Research Applications

Diisopropyl 2,6-dimethyl-4-(5-(3-nitrophenyl)furan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of diisopropyl 2,6-dimethyl-4-(5-(3-nitrophenyl)furan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate is primarily related to its ability to block calcium channels. The dihydropyridine core interacts with the L-type calcium channels, inhibiting the influx of calcium ions into cells. This leads to a decrease in intracellular calcium levels, resulting in vasodilation and reduced cardiac workload . The nitrophenyl and furan groups may also contribute to the compound’s binding affinity and selectivity for specific calcium channel subtypes .

Biological Activity

Diisopropyl 2,6-dimethyl-4-(5-(3-nitrophenyl)furan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate is a compound of significant interest due to its biological activities, particularly as a calcium channel blocker. This article explores its structural characteristics, biological mechanisms, and potential therapeutic applications.

Structural Characteristics

The compound features a dihydropyridine core with the following structural components:

  • Molecular Formula : C25_{25}H28_{28}N2_2O7_7
  • Molecular Weight : 468.5 g/mol
  • Key Functional Groups :
    • Dihydropyridine ring
    • Ester groups at positions 3 and 5
    • Furan ring substituted with a nitrophenyl group

The unique structure contributes to its pharmacological properties, particularly in modulating calcium channels.

This compound primarily acts as a calcium channel blocker . The dihydropyridine moiety interacts with L-type calcium channels, inhibiting calcium influx into vascular smooth muscle cells. This inhibition leads to:

  • Vasodilation : Relaxation of blood vessels
  • Decreased Cardiac Workload : Reduction in myocardial oxygen demand

These effects make it relevant in the treatment of cardiovascular diseases.

Biological Activity and Research Findings

Research has demonstrated that compounds within the dihydropyridine class exhibit a range of biological activities beyond calcium channel blocking. Studies have indicated potential applications in:

  • Anticancer Activity : Some derivatives have shown promise in reversing multi-drug resistance in tumor cells .
  • Antimicrobial and Antiviral Effects : Various dihydropyridine derivatives have been investigated for their ability to combat infections .
  • Immunomodulation : Certain compounds have demonstrated immunomodulatory properties .

Key Studies and Findings

  • Calcium Channel Blocking Activity :
    • A study highlighted that dihydropyridines effectively inhibit calcium channels, which is crucial for managing hypertension and angina pectoris .
  • Structure-Activity Relationship (SAR) :
    • The puckering of the dihydropyridine ring influences biological activity. The torsion angles around key bonds are critical for interaction with target proteins .
  • Comparative Analysis :
    • Similar compounds such as Nimodipine and Labetalol show varying degrees of efficacy based on their structural modifications. For instance:
Compound NameStructural FeaturesUnique Aspects
Nimodipine1,4-Dihydropyridine calcium channel blockerUsed for subarachnoid hemorrhage
LabetalolRacemic mixture affecting alpha and beta receptorsPrimarily for hypertension
MethylsergideAffects serotonin receptorsUsed in migraine treatment

This table illustrates how structural differences impact pharmacological profiles.

Case Studies

Several case studies have explored the efficacy of dihydropyridine derivatives in clinical settings:

  • Hypertension Management : Clinical trials have shown that calcium channel blockers like diisopropyl derivatives effectively lower blood pressure in patients with hypertension.
  • Cardiac Function Improvement : Studies indicate improved cardiac function metrics in patients treated with dihydropyridine-based therapies compared to traditional treatments.

Properties

CAS No.

111399-97-4

Molecular Formula

C25H28N2O7

Molecular Weight

468.5 g/mol

IUPAC Name

dipropan-2-yl 2,6-dimethyl-4-[5-(3-nitrophenyl)furan-2-yl]-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C25H28N2O7/c1-13(2)32-24(28)21-15(5)26-16(6)22(25(29)33-14(3)4)23(21)20-11-10-19(34-20)17-8-7-9-18(12-17)27(30)31/h7-14,23,26H,1-6H3

InChI Key

JFMAJLPKTWNAFC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC(C)C

Origin of Product

United States

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